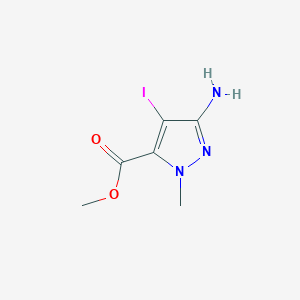
Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, an iodine atom, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The methyl ester group can be formed through esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The iodine atom is a good leaving group, making the compound amenable to various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Deiodinated compounds or other substituted derivatives.
Substitution Products: Compounds with various substituents replacing the iodine atom.
科学的研究の応用
Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
作用機序
メチル3-アミノ-4-ヨード-1-メチル-1H-ピラゾール-5-カルボン酸メチルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。ヨウ素原子とアミノ基の存在は、その結合親和性と特異性に影響を与え、全体的な生物活性を変化させる可能性があります。
類似化合物:
メチル3-アミノ-4-クロロ-1-メチル-1H-ピラゾール-5-カルボン酸メチル: 構造は似ていますが、ヨウ素原子ではなく塩素原子があります。
メチル3-アミノ-4-ブロモ-1-メチル-1H-ピラゾール-5-カルボン酸メチル: 構造は似ていますが、ヨウ素原子ではなく臭素原子があります。
メチル3-アミノ-4-フルオロ-1-メチル-1H-ピラゾール-5-カルボン酸メチル: 構造は似ていますが、ヨウ素原子ではなくフッ素原子があります。
独自性: メチル3-アミノ-4-ヨード-1-メチル-1H-ピラゾール-5-カルボン酸メチル中のヨウ素原子の存在は、より高い分子量や生物学的標的との特異的な相互作用の可能性など、ユニークな特性を与えています。ヨウ素原子はまた、クロロ、ブロモ、およびフルオロ類似体と比較して、この化合物を置換反応でより反応性にします。
類似化合物との比較
Methyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-amino-4-fluoro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in Methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate imparts unique properties, such as higher molecular weight and potential for specific interactions with biological targets. The iodine atom also makes the compound more reactive in substitution reactions compared to its chloro, bromo, and fluoro analogs.
特性
分子式 |
C6H8IN3O2 |
|---|---|
分子量 |
281.05 g/mol |
IUPAC名 |
methyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H8IN3O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3,(H2,8,9) |
InChIキー |
BOSXGWTUZQZGIH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)N)I)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


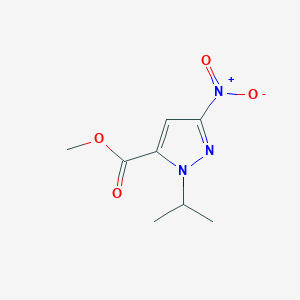
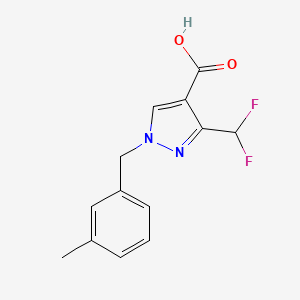
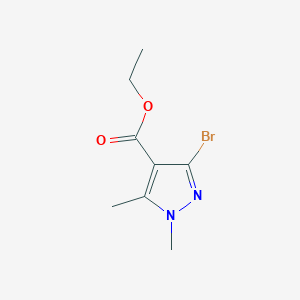
![methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905078.png)
![3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905084.png)
![Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905085.png)
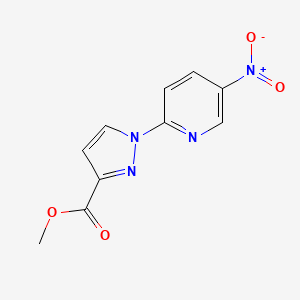
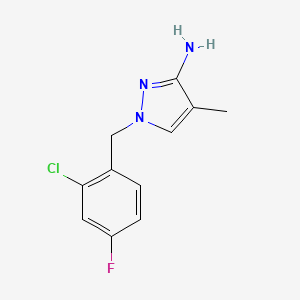
![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10905104.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B10905108.png)

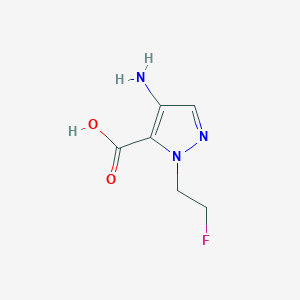
![5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10905132.png)
![2-(4-bromophenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10905133.png)
